molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3-Aminopyrazole

Cat. No.: B016455
CAS No.: 1820-80-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole is a heterocyclic organic compound featuring a pyrazole ring with an amino group attached at the third position.

Mechanism of Action

3-Aminopyrazole, also known as 1H-pyrazol-5-amine, is a versatile scaffold in organic synthesis and medicinal chemistry . This compound exhibits tautomerism, which may influence its reactivity and the biological activities of targets bearing a pyrazole moiety .

Target of Action

3-Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . They are also important for bacterial and virus infections .

Mode of Action

The this compound scaffold is a well-established adenine-mimetic pharmacophore . In the case of tozasertib, it establishes hydrogen bonds with Glu211 and Ala213 in the hinge region . The binding of the aminopyrazole fragment is similar to that of the related pyrrolopyrazole derivative, danusertib .

Biochemical Pathways

The c-Jun N-terminal kinases (JNKs) are serine/threonine kinases belonging to the family of mitogen-activated protein (MAP) kinases . Activated JNK can phosphorylate a broad subset of downstream targets including both transcription factors and nonnuclear substrates .

Result of Action

This compound derivatives have shown potent cytotoxicity against various human cancer cell lines . For instance, compound 6li potently inhibited AXL signaling, suppressed Ba/F3-TEL-AXL cell proliferation, reversed TGF-β1-induced epithelial-mesenchymal transition, and dose-dependently impeded cancer cell migration and invasion .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of bioavailable copper

Biochemical Analysis

Biochemical Properties

3-Aminopyrazole has been reported to interact with various enzymes and proteins. For instance, it has been used in the optimization of JNK3 inhibitors, showing improved potency, isoform selectivity, and pharmacological properties . The compound’s reactivity is influenced by its tautomeric and conformational preferences .

Cellular Effects

This compound derivatives have shown potent cytotoxicity against various human cancer cell lines . The compound’s effects on cells are influenced by its structure, as changes in structure translate into changes in properties .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, the oxygen atom of the 4-methoxy substituent forms a hydrogen bond with the thiol group of Cysβ241 . The compound’s reactivity is influenced by its tautomeric and conformational preferences .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are influenced by its structure and reactivity

Dosage Effects in Animal Models

While there is a lack of specific information on the dosage effects of this compound in animal models, related compounds have shown that the effects can vary with different dosages .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its structure and reactivity

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by its structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. Another method includes the reaction of hydrazine with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminopyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

  • 4-Aminopyrazole
  • 5-Aminopyrazole
  • 3,5-Diaminopyrazole

Comparison: 3-Aminopyrazole is unique due to the position of the amino group, which significantly influences its reactivity and interaction with biological targets. Compared to 4-Aminopyrazole and 5-Aminopyrazole, this compound exhibits distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Record name 1820-80-0
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Record name Pyrazol-3-ylamine
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Record name Pyrazol-3-ylamine
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Record name 3-Aminopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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